1-benzyl-4-(1H-pyrrol-1-yl)piperidine

説明

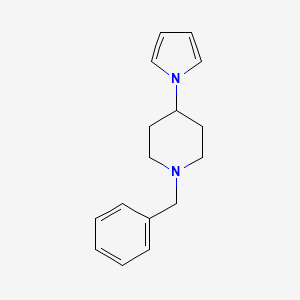

1-Benzyl-4-(1H-pyrrol-1-yl)piperidine is a piperidine derivative featuring a benzyl group at the 1-position and a pyrrole ring at the 4-position of the piperidine scaffold. The pyrrole substituent distinguishes it from well-known AChE inhibitors like donepezil, which instead bears a 5,6-dimethoxyindanone group at the 4-position . Its synthesis typically involves coupling reactions, as seen in related piperidine derivatives .

特性

IUPAC Name |

1-benzyl-4-pyrrol-1-ylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-2-6-15(7-3-1)14-17-12-8-16(9-13-17)18-10-4-5-11-18/h1-7,10-11,16H,8-9,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRFZLANTXURKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件: 1-ベンジル-4-ピロール-1-イル-ピペリジンは、さまざまな合成経路によって合成できます。一般的な方法の1つは、1-ベンジルピペリジンをピロールと特定の条件下で反応させることです。この反応は通常、触媒を必要とし、ジクロロメタンなどの有機溶媒中で行われます。 反応条件には、温度や時間が含まれ、生成物の高収率と純度を達成するために最適化されます .

工業生産方法: 1-ベンジル-4-ピロール-1-イル-ピペリジンの工業生産には、実験室合成と同様の反応条件を用いた大規模合成が含まれます。このプロセスは、生産需要に対応するために拡大され、製品の品質と収率の一貫性を確保しています。 連続フローリアクターなどの高度な技術が採用され、効率を高め、生産コストを削減できます .

化学反応の分析

反応の種類: 1-ベンジル-4-ピロール-1-イル-ピペリジンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化できます。

還元: 還元反応は、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤を使用して実行できます。

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化アルミニウムリチウム。

主な生成物:

酸化: 対応するケトンまたはカルボン酸の生成。

還元: 対応するアミンまたはアルコールの生成。

置換: 置換されたピペリジン誘導体の生成.

4. 科学研究への応用

1-ベンジル-4-ピロール-1-イル-ピペリジンは、科学研究においてさまざまな用途があり、以下を含みます。

化学: 複雑な有機分子の合成における構成単位として使用されます。

生物学: 受容体結合研究におけるリガンドとしての可能性について調査されています。

医学: 鎮痛作用や抗炎症作用など、潜在的な治療効果について調査されています。

科学的研究の応用

1-Benzyl-4-pyrrol-1-yl-piperidine has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

Industry: Utilized in the development of novel materials and chemical intermediates.

作用機序

1-ベンジル-4-ピロール-1-イル-ピペリジンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、受容体または酵素に結合し、その活性を調節し、さまざまな生物学的効果をもたらします。 正確な経路と標的は、特定の用途と研究されている生物系によって異なります .

類似化合物:

1-ベンジル-4-ピペリドン: ピロール環を持たない同様の構造。

4-ベンジルピペリジン: ピロール環を持たない同様の構造。

1-ベンジル-4-メチルピペリジン: ピロール環の代わりにメチル基を持つ同様の構造.

独自性: 1-ベンジル-4-ピロール-1-イル-ピペリジンは、ベンジル基とピロール基の両方が存在するため、独自の化学的および生物学的特性を持つ点が特徴です。 これらの官能基の組み合わせにより、創薬やその他の科学的用途における汎用性の高い足場としての可能性が高まります .

類似化合物との比較

Donepezil (1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine)

- Key Differences: Donepezil’s 4-position substituent is a rigid, planar indanone group with methoxy substituents, enabling strong interactions with the AChE catalytic anionic site (CAS) and peripheral anionic site (PAS) .

- Activity: Donepezil exhibits nanomolar AChE inhibition (IC₅₀ ~6 nM), whereas pyrrole-containing derivatives like 1-benzyl-4-(1H-pyrrol-1-yl)piperidine are less potent due to reduced hydrophobic and π-π interactions .

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine

- Key Differences: This compound features a flexible benzoylaminoethyl chain at the 4-position, allowing conformational adaptability for binding to AChE’s gorge .

- Activity: The benzoylaminoethyl derivative shows moderate AChE inhibition (IC₅₀ ~100 nM), outperforming pyrrole-substituted analogs but remaining less potent than donepezil .

Sigma Receptor Ligands

1-Benzyl-6-methoxy-1-phenyl-4,6-dihydrospiro[1H–furo[3,4-c]pyrazole-4,4′-piperidine]

- Key Differences :

Physicochemical and Pharmacokinetic Properties

| Compound | LogP* | Molecular Weight | AChE IC₅₀ (nM) | Sig-1R Affinity (nM) |

|---|---|---|---|---|

| This compound | 2.8 | 254.34 | >1000 | Not reported |

| Donepezil | 4.1 | 379.49 | 6 | Low |

| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | 3.5 | 337.44 | 100 | Not reported |

| 1-Benzyl-6-methoxy-spiro derivative | 3.9 | 350.42 | N/A | 0.5 |

*Predicted using fragment-based methods.

- Its smaller molecular weight (254.34 vs. 379.49 for donepezil) may facilitate blood-brain barrier penetration but at the cost of reduced target engagement .

Research Findings and Implications

- Off-Target Potential: Pyrrole-containing piperidines may exhibit activity at sigma receptors or other CNS targets, warranting further investigation .

- Drug Design : Hybridizing the pyrrole moiety with aromatic or hydrogen-bonding groups (e.g., methoxy or benzoyl) could balance solubility and potency .

生物活性

1-benzyl-4-(1H-pyrrol-1-yl)piperidine, a compound featuring a piperidine ring substituted with a pyrrole and benzyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by its heterocyclic components, which contribute to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. Notably, it has been studied for its potential as a ligand for dopamine and serotonin receptors, which are crucial in mood regulation and neurological function.

Key Mechanisms:

- Dopamine Receptor Modulation: The compound exhibits affinity for dopamine receptors, potentially influencing dopaminergic signaling pathways associated with mood disorders.

- Serotonin Receptor Interaction: Its interaction with serotonin receptors may contribute to anxiolytic effects, making it a candidate for treating anxiety-related conditions.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Antidepressant Activity: Studies suggest that the compound may possess antidepressant-like properties in animal models, likely due to its modulation of neurotransmitter systems.

- Neuroprotective Effects: Preliminary findings indicate potential neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Study 1: Antidepressant-Like Effects

In a controlled study involving mice, administration of this compound resulted in significant reductions in immobility time during forced swim tests, suggesting antidepressant-like effects. This was accompanied by increased levels of serotonin and norepinephrine in the brain .

Study 2: Neuroprotective Properties

A recent investigation explored the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Results demonstrated that treatment with the compound significantly reduced cell death in neuronal cultures exposed to oxidative agents .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare its activity with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-Benzylpiperidine | Piperidine derivative | Moderate antidepressant activity |

| 4-(2-Methylpyrrol-1-yl)piperidine | Pyrrole-substituted | Neuroprotective effects |

| 4-(3-Fluorophenyl)piperidine | Fluorinated derivative | Anxiolytic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。